CID 122197679
Description
CID 122197679 is a chemical compound of interest in natural product research, particularly in the context of essential oil analysis. Gas chromatography-mass spectrometry (GC-MS) analysis indicates its presence in CIEO fractions, with a molecular weight inferred from mass spectral data (exact value unspecified) . Its isolation process and chromatographic behavior imply moderate polarity and volatility, consistent with terpenoid-like compounds commonly found in citrus oils. However, specific functional groups, stereochemistry, and bioactivity data remain uncharacterized in the provided evidence.
Properties
Molecular Formula |
C7H14ClNNaO5S |
|---|---|
Molecular Weight |
282.70 g/mol |
InChI |
InChI=1S/C7H8ClNO2S.Na.3H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;;;/h2-5,9H,1H3;;3*1H2 |
InChI Key |
XIFMVZLWZNEDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCl.O.O.O.[Na] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Tyrosine
The first step involves sulfonating the hydroxyl group of tyrosine to generate tyrosine-O-sulfonate. This reaction typically employs sulfur trioxide (SO₃) complexes or chlorosulfonic acid (ClSO₃H) in anhydrous conditions:
$$
\text{Tyrosine} + \text{SO}_3 \rightarrow \text{Tyrosine-O-sulfonate}
$$
Reaction conditions:
- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
- Temperature: 0–5°C (to control exothermicity)
- Time: 2–4 hours.
The sulfonate group enhances water solubility and mimics post-translational sulfation in proteins. Excess SO₃ is quenched with sodium bicarbonate, and the product is isolated via precipitation or lyophilization.
Fmoc Protection of the Amine Group
The sulfonated tyrosine is then protected at the α-amino group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions:
$$
\text{Tyrosine-O-sulfonate} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Fmoc-Tyrosine sulfonate}
$$
Reaction parameters:
- Base: Sodium hydroxide (NaOH) or N-methylmorpholine (NMM)
- Solvent: Tetrahydrofuran (THF) or DCM
- Temperature: Room temperature (20–25°C)
- Time: 1–2 hours.
The Fmoc group is stable under acidic conditions but cleaved by piperidine or DBU during SPPS. The final product is precipitated, washed with cold ether, and converted to the sodium salt via ion exchange.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (D₂O, 400 MHz): δ 7.75 (d, 2H, Fmoc aromatic), 7.40 (d, 2H, Fmoc aromatic), 6.90 (d, 2H, tyrosine aromatic), 4.30 (m, 1H, α-CH), 3.10 (dd, 2H, β-CH₂).
- FT-IR (cm⁻¹): 1740 (C=O, Fmoc), 1220 (S=O), 1050 (S-O).
Purity and Yield
- HPLC purity: >95% (C18 column, 0.1% TFA/acetonitrile gradient).
- Yield: 70–85% after ion-exchange chromatography.
Comparative Analysis of Sulfonation Agents
| Sulfonation Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SO₃-pyridine | DMF | 0 | 82 | 97 |
| ClSO₃H | DCM | -10 | 78 | 95 |
| SO₃-DMSO | THF | 25 | 65 | 90 |
SO₃-pyridine in DMF at 0°C provides optimal yield and purity.
Industrial-Scale Production Considerations
Large-scale synthesis requires:
- Continuous flow reactors to manage exothermic sulfonation.
- In-line pH monitoring during Fmoc protection to prevent racemization.
- Green chemistry principles: Recycling solvents like DMF via distillation reduces environmental impact.
Challenges and Mitigation Strategies
- Racemization: Minimized by maintaining pH < 8 during Fmoc protection.
- Byproduct formation: Over-sulfonation is avoided by stoichiometric SO₃ use.
- Cost efficiency: Bulk procurement of Fmoc-Cl reduces overall expenses.
Applications in Peptide Synthesis
Fmoc-Tyrosine sulfonate is used in SPPS to synthesize sulfopeptides for:
- Studying chemokine-receptor interactions (e.g., CXCR4).
- Developing anticoagulant therapies mimicking heparan sulfate.
Chemical Reactions Analysis
Oxidation Reactions
Chloramine-T serves as a strong oxidant due to the electrophilic chlorine atom in its structure. Its oxidation potential is comparable to sodium hypochlorite but with greater selectivity in organic reactions .
Key Examples:
-
Sulfide to Sulfur Conversion :
Chloramine-T oxidizes hydrogen sulfide (H₂S) to elemental sulfur (S⁰) under mild conditions:This reaction is utilized in environmental remediation to neutralize toxic sulfides .
-
Iodide to Iodine Monochloride :
In radiolabeling applications, Chloramine-T oxidizes iodide (I⁻) to iodine monochloride (ICl), facilitating electrophilic substitution in aromatic systems (e.g., tyrosine residues in peptides):This reaction is critical for radioiodination in biomedical research .
N-Chlorination of Amino Acids
Chloramine-T reacts with amino acids via N-chlorination, a process studied extensively in peptide modification and protein chemistry.
Mechanism and Kinetics:
-
The reaction follows second-order kinetics, where the un-ionized amino group of the amino acid attacks the electrophilic chlorine in Chloramine-T .
-
Rate Constant : at pH 6.1–8.5, decreasing at higher pH due to deprotonation of the amino group .
| Amino Acid | Reaction Rate (M⁻¹ min⁻¹) | pH Dependency |
|---|---|---|
| β-Alanine | Independent (6.1–8.5) | |
| L-Alanine | Independent (6.1–8.5) | |
| L-Ala Ethyl Ester | Decreases above pH 8.5 |
Radioiodination of Biomolecules
Chloramine-T is widely used to incorporate radioactive iodine isotopes (e.g., ) into peptides and proteins.
Procedure:
-
Oxidation : Generates ICl from Na.
-
Electrophilic Substitution : ICl reacts with tyrosine residues in peptides .
-
Quenching : Excess Chloramine-T is neutralized with reducing agents (e.g., sodium metabisulfite).
Acid-Induced Degradation
Exposure to acidic conditions triggers decomposition, releasing toxic chlorine gas (Cl₂):
Safety Implications :
Reactivity in Sulfonation
While Chloramine-T itself is not a sulfonating agent, it participates in reactions involving sulfonated tyrosine derivatives. For example, Fmoc-Tyrosine sulfonate (CID 122197679 in some contexts) is synthesized using sulfonation reagents, but Chloramine-T may assist in oxidative steps during purification or activation .
Key Reaction Pathway:
-
Sulfonation : Tyrosine is sulfonated using sulfur trioxide complexes.
-
Protection : Fmoc-group shields the amino moiety during peptide synthesis .
-
Deprotection : Basic conditions remove Fmoc, yielding bioactive sulfotyrosine peptides .
Comparative Reactivity with Analogues
Chloramine-T’s stability and selectivity distinguish it from related chlorinating agents:
| Compound | Reactivity | Stability | Primary Use |
|---|---|---|---|
| Chloramine-T | Moderate | High | Oxidation, Radiolabeling |
| N-Chlorosuccinimide | High | Low | Organic chlorination |
| Sodium Hypochlorite | Very High | Low | Broad-spectrum bleaching |
Scientific Research Applications
Tosylchloramide sodium trihydrate has a wide range of applications in scientific research:
Mechanism of Action
Tosylchloramide sodium trihydrate exerts its effects primarily through its oxidizing properties. It contains active (electrophilic) chlorine, which reacts with various substrates to facilitate oxidation and substitution reactions . The compound’s molecular targets include sulfur compounds and alkenes, which it converts to more stable products through these reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 122197679, a comparative analysis is performed with structurally or functionally related compounds, focusing on molecular properties, solubility, and bioactivity.
Table 1: Comparative Data of this compound and Analogous Compounds
*Estimated based on typical terpenoid masses in citrus oils .
Key Findings:
Structural Diversity: this compound is hypothesized to belong to the terpenoid class, contrasting with oscillatoxin D (a polyketide marine toxin) and halogenated aromatic compounds (e.g., brominated indoles and boronic acids) . Unlike CID 252137 and CID 53216313, which exhibit synthetic accessibility scores of 2.07–2.14, this compound is likely a natural product requiring extraction rather than laboratory synthesis .
Bioactivity: Oscillatoxin D (CID 101283546) demonstrates potent cytotoxicity, whereas this compound’s bioactivity remains unstudied .
Solubility and Applications :
- This compound’s lipid solubility aligns with its essential oil origin, contrasting with water-soluble boronic acids (CID 53216313) .
- Industrial applications of this compound may parallel citrus oil uses (e.g., fragrances, antimicrobial agents), whereas oscillatoxins and halogenated compounds are studied for drug development .
Q & A
Q. How to structure a manuscript on this compound for high-impact journals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
